2-ethoxy-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
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Overview
Description
2-ethoxy-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel drugs targeting various diseases.
Mechanism of Action
Target of Action
Similar imidazo[1,2-a]pyridine derivatives have been reported to target kras g12c, a common mutation in various cancers , and enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .
Mode of Action
Similar compounds with the imidazo[1,2-a]pyridine core have been reported to act as covalent inhibitors , suggesting that 2-ethoxy-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide might interact with its targets in a similar manner.
Biochemical Pathways
Given the reported targets of similar compounds, it is plausible that this compound could affect pathways related to cell proliferation and inflammation .
Result of Action
Similar compounds have been reported to exhibit anticancer activity and inhibitory activities against certain enzymes , suggesting potential therapeutic effects.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyrimidine derivatives have demonstrated good inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase . This suggests that 2-ethoxy-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide may interact with these enzymes and potentially others.
Cellular Effects
In terms of cellular effects, imidazo[1,2-a]pyridine derivatives have shown potential anticancer activity against breast cancer cells . Therefore, it is possible that 2-ethoxy-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Studies have shown that imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest at the G2/M phase, suggesting inhibitory of tubulin polymerization . They can also activate Caspase-3 and inhibit the PI3K/Akt/mTOR signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriately substituted benzoyl chloride and an imidazo[1,2-a]pyrimidine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Another method involves the use of multicomponent reactions, where the benzamide, imidazo[1,2-a]pyrimidine, and ethoxy group are introduced in a single pot reaction. This method is advantageous due to its efficiency and the ability to produce the desired compound in a single step .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-ethoxy-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzamide derivatives: Compounds like N-(pyridin-2-yl)benzamide have similar structural features and are used in similar applications.
Uniqueness
2-ethoxy-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is unique due to the presence of both the ethoxy group and the imidazo[1,2-a]pyrimidine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in drug development and other scientific research .
Properties
IUPAC Name |
2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-2-27-19-7-4-3-6-17(19)20(26)23-16-10-8-15(9-11-16)18-14-25-13-5-12-22-21(25)24-18/h3-14H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUISIKWSXBZGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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